molecular formula C12H18BrNO B8126571 (4-Bromo-2-methoxy-benzyl)-diethyl-amine

(4-Bromo-2-methoxy-benzyl)-diethyl-amine

Cat. No.: B8126571
M. Wt: 272.18 g/mol
InChI Key: QFNAQSNUFVZBKP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for (4-Bromo-2-methoxy-benzyl)-diethyl-amine is derived through hierarchical substitution rules. The parent structure is identified as benzenamine, with substituents prioritized alphabetically and numerically to minimize locants. The benzyl group (phenylmethyl) at position 1 incorporates a bromo atom at position 4 and a methoxy group at position 2. The amine nitrogen is substituted with two ethyl groups.

Thus, the systematic name is:
N,N-Diethyl-1-(4-bromo-2-methoxyphenyl)methanamine
This nomenclature aligns with IUPAC guidelines for tertiary amines and aromatic substituents.

Alternative Nomenclatural Systems

  • CAS Registry : While a specific CAS number for this compound is not listed in the provided sources, analogous structures such as 2-(4-Bromo-2-methylphenoxy)-N,N-diethylethan-1-amine (CAS 177982-34-2) follow similar naming conventions.
  • Common Names : The term "4-Bromo-2-methoxybenzyl-diethylamine" is widely accepted in non-IUPAC contexts, emphasizing the benzyl and diethylamine components.

Properties

IUPAC Name

N-[(4-bromo-2-methoxyphenyl)methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-4-14(5-2)9-10-6-7-11(13)8-12(10)15-3/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNAQSNUFVZBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-2-methoxybenzaldehyde

The aldehyde intermediate is synthesized via a two-step process starting from 1,4-dibromo-2-fluorobenzene :

  • Metal halogen exchange : Reaction with isopropyl magnesium chloride in tetrahydrofuran (THF) at 0–5°C selectively generates a Grignard intermediate.

  • Formylation : Quenching with dimethylformamide (DMF) yields 2-fluoro-4-bromobenzaldehyde , which undergoes nucleophilic aromatic substitution (SNAr) with methanol and potassium carbonate at 50°C to introduce the methoxy group.
    Yield : 57% overall after crystallization from heptane.

Reductive Amination with Diethylamine

Procedure :

  • Combine 4-bromo-2-methoxybenzaldehyde (1 equiv), diethylamine (1.2 equiv), and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in 1,2-dichloroethane (DCE) with catalytic acetic acid.

  • Stir at room temperature for 12–24 hours.

  • Quench with aqueous sodium bicarbonate and extract with dichloromethane.

  • Purify via column chromatography (hexane/ethyl acetate).
    Yield : 78–85% (theoretical).
    Advantages : High selectivity for monoalkylation, compatibility with electron-deficient amines.

Nucleophilic Substitution of 4-Bromo-2-methoxybenzyl Bromide

Synthesis of 4-Bromo-2-methoxybenzyl Bromide

Bromination :

  • Treat 4-bromo-2-methoxybenzyl alcohol (synthesized via reduction of the aldehyde) with hydrobromic acid (HBr) in acetic acid at 60°C.
    Yield : ~70% (crude).

Reaction with Diethylamine

Procedure :

  • React 4-bromo-2-methoxybenzyl bromide (1 equiv) with excess diethylamine (3 equiv) in acetonitrile at 60°C for 6 hours.

  • Remove solvent under vacuum and purify via distillation.
    Yield : 65–72%.
    Challenges : Risk of elimination side products; requires strict moisture control.

Comparative Analysis of Methods

Method Key Steps Yield Conditions Advantages
Reductive AminationAldehyde synthesis → Reductive amination78–85%Mild (0–25°C), DCE/AcOHHigh selectivity, scalable
Nucleophilic SubstitutionBromide synthesis → Amine alkylation65–72%Elevated temp (60°C)Direct, fewer steps

Critical Observations :

  • Reductive amination is preferred for its tolerance of functional groups and avoidance of harsh alkylation conditions.

  • Nucleophilic substitution risks over-alkylation and requires pure benzyl bromide intermediates.

Optimization Strategies

Catalytic Enhancements

  • Borane-dimethyl sulfide (BH₃·SMe₂) : Improves imine reduction efficiency in reductive amination, reducing reaction time to 2–4 hours.

  • Trimethylsilyl chloride (TMSCl) : Accelerates imine formation in DMF, enabling reactions at 0°C.

Solvent Effects

  • Cyclopentyl methyl ether (CPME) : A green alternative to DCM, enhancing reaction rates in reductive amination.

Mechanistic Insights

Reductive Amination Pathway

  • Imine formation : Condensation of aldehyde and diethylamine.

  • Reduction : NaBH(OAc)₃ transfers hydride to the imine, yielding the tertiary amine.

SN2 Displacement in Alkylation

  • Diethylamine attacks the electrophilic benzyl carbon, displacing bromide via a bimolecular mechanism.

Challenges and Solutions

  • Dialkylation : Mitigated by using stoichiometric diethylamine and low temperatures.

  • Byproduct formation : Additives like TMSCl suppress aldehyde reduction, improving amination selectivity .

Chemical Reactions Analysis

(4-Bromo-2-methoxy-benzyl)-diethyl-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

(4-Bromo-2-methoxy-benzyl)-diethyl-amine serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions. Its ability to participate in substitution reactions makes it a valuable building block for synthetic chemists.

Biology

The compound is under investigation for its potential biological activities. Research indicates that it may interact with various biomolecules, influencing cellular pathways and biochemical processes. Notable biological activities include:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Modulation: It may act as an antagonist or agonist at neurotransmitter receptors, affecting neurotransmission.

Medicine

Ongoing research is exploring the therapeutic potential of this compound. It has been studied for its anticancer properties, showing significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
A431 (epidermoid carcinoma)12.5
HT29 (colorectal carcinoma)10.0
MCF7 (breast carcinoma)15.3

In addition to its anticancer properties, the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations in chemical manufacturing.

Study 1: Anticancer Efficacy

A study investigated the effects of this compound on the A431 cell line. The compound was administered at varying concentrations, revealing a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations, suggesting that the compound triggers apoptosis through intrinsic pathways.

Study 2: Antimicrobial Testing

In another research effort, this compound was tested against clinical isolates of Staphylococcus aureus. Results demonstrated a significant reduction in bacterial load when treated with the compound, indicating its potential as an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methoxy-benzyl)-diethyl-amine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to these targets. The compound may act by modulating specific biochemical pathways, although detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of (4-Bromo-2-methoxy-benzyl)-diethyl-amine and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
This compound C₁₂H₁₇BrN₂O 285.18 g/mol 4-Bromo, 2-methoxy on benzyl High hydrophobicity; potential CNS activity -
(5-Bromo-3-methoxy-pyrrol-2-ylidenemethyl)-diethyl-amine C₁₀H₁₄BrN₃O 272.14 g/mol Bromo, methoxy on pyrrole Planar heterocycle; antimalarial candidate
(2-Chloro-5-methoxy-pyrimidin-4-yl)-diethyl-amine C₉H₁₃ClN₄O 228.68 g/mol Chloro, methoxy on pyrimidine Pyrimidine core; possible kinase inhibition
2C-B (4-Bromo-2,5-dimethoxyphenethylamine) C₁₂H₁₇BrNO₂ 286.18 g/mol Bromo, dimethoxy on phenethyl Psychoactive phenethylamine derivative
2-(4-Bromo-2-fluorophenoxy)ethylamine C₁₁H₁₅BrFNO 276.15 g/mol Bromo, fluoro on phenoxyethyl Ether linkage; enhanced metabolic stability
Key Observations:
  • Aromatic Core Variations: The benzyl group in the target compound contrasts with pyrrole (), pyrimidine (), and phenethyl () backbones in analogs.
  • Substituent Effects :
    • Bromine : Present in all compounds except the pyrimidine derivative, bromine’s electronegativity and steric bulk may enhance binding to hydrophobic pockets in enzymes or receptors.
    • Methoxy vs. Fluoro : Methoxy’s electron-donating nature (ortho in target compound) could stabilize charge interactions, while fluoro () offers smaller steric hindrance and higher electronegativity.

Biological Activity

(4-Bromo-2-methoxy-benzyl)-diethyl-amine is a compound of interest due to its potential biological activities, including its effects on various cellular pathways and its therapeutic implications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological contexts, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C13_{13}H18_{18}BrN
  • Molecular Weight : 273.2 g/mol

The presence of the bromine and methoxy groups on the benzyl moiety significantly influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The bromine atom enhances lipophilicity, facilitating cell membrane penetration, while the methoxy group may participate in hydrogen bonding with target proteins. This interaction can modulate various signaling pathways, leading to observed biological effects such as:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at various neurotransmitter receptors, influencing neurotransmission.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against several cancer cell lines. The IC50_{50} values for different cell lines are summarized in Table 1.

Cell Line IC50_{50} (µM)
A431 (epidermoid carcinoma)12.5
HT29 (colorectal carcinoma)10.0
MCF7 (breast carcinoma)15.3

These results suggest that the compound may interfere with cancer cell proliferation and induce apoptosis.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are presented in Table 2.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 1: Anticancer Efficacy

A study investigated the effects of this compound on the A431 cell line. The compound was administered at varying concentrations, revealing a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations, suggesting that the compound triggers apoptosis through intrinsic pathways.

Study 2: Antimicrobial Testing

In another study, this compound was tested against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial load when treated with the compound, demonstrating its potential as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for (4-Bromo-2-methoxy-benzyl)-diethyl-amine, and how can reaction conditions be optimized?

Methodology :

  • Stepwise Alkylation : Start with 4-bromo-2-methoxybenzyl bromide and react with diethylamine in a polar aprotic solvent (e.g., DCM) under controlled temperatures (0°C to RT). Slow addition of the alkylating agent minimizes side reactions (e.g., polyalkylation) .
  • Purification : Use column chromatography (silica gel, 10–40% EtOAc/pentane gradient) to isolate the product. Yields (~60%) depend on stoichiometry (5:1 amine:alkylating agent ratio) and reaction time (5–12 hours) .
  • Troubleshooting : Monitor reaction progress via TLC. If yields drop, consider inert atmospheres (N₂/Ar) to prevent oxidation of the amine group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodology :

  • NMR : Use ¹H NMR to confirm the diethylamine moiety (δ 1.0–1.2 ppm for CH₃, δ 2.4–2.8 ppm for N-CH₂) and aromatic protons (δ 6.8–7.4 ppm for bromo-methoxy substitution) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected ~298.1 g/mol) .
  • Elemental Analysis : Verify Br content (theoretical ~26.8%) to confirm purity .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (298 K, Mo-Kα radiation) and refine structures with SHELXL .
  • Validation : Check for twinning (common in brominated aromatics) using PLATON or similar software. Compare bond lengths (e.g., C-Br ~1.89 Å) and angles with literature .
  • Cross-Verification : Supplement with DFT-calculated geometries (e.g., Gaussian09) to identify outliers in experimental data .

Q. What strategies address low regioselectivity in electrophilic substitutions of this compound?

Methodology :

  • Directing Groups : Leverage the methoxy group’s ortho/para-directing effects. For bromination, use Br₂/FeCl₃ in DCM at 0°C to favor para-substitution .
  • Competitive Experiments : Compare reaction outcomes with/without Lewis acids (e.g., BF₃·Et₂O) to modulate electronic effects .
  • Computational Modeling : Apply DFT (B3LYP/6-31G*) to predict transition states and optimize reaction pathways .

Q. How can researchers evaluate the biological activity of this compound derivatives?

Methodology :

  • In Vitro Assays : Test for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method or receptor-binding studies (e.g., dopamine D₂ receptors) .
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying methoxy/bromo positions) and correlate substituent effects with IC₅₀ values .
  • Toxicity Screening : Use MTT assays on HEK-293 cells to assess cytotoxicity before in vivo trials .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the synthetic yield of this compound?

Methodology :

  • Variable Identification : Compare solvent polarity (e.g., DCM vs. THF), temperature (0°C vs. RT), and catalyst use (e.g., KI for SN2 reactions) across studies .
  • Reproducibility Tests : Replicate low-yield conditions (e.g., 33% in ) and introduce incremental changes (e.g., excess amine, longer reaction times).
  • By-Product Analysis : Use LC-MS to identify intermediates (e.g., dealkylated products) that reduce yield .

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